2-Iodoethyl acetate
Overview
Description
2-Iodoethyl acetate is a chemical compound with the molecular formula C4H7IO2 . It is also known by other names such as Acetic acid, 2-iodoethyl ester, and Ethanol, 2-iodo-, 1-acetate . It is an alkylating agent, which makes it useful in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the alkylation of secondary amines in cross-bridged tetraazamacrocycles . The resulting ethyl esters are then hydrolyzed using a strongly basic ion exchange resin, resulting in the final ligands .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), iodine (I), and oxygen (O) atoms. The average mass of the molecule is 214.002 Da, and the monoisotopic mass is 213.949066 Da .Physical and Chemical Properties Analysis
This compound is a clear light yellow to orange liquid . It has a density of 1.808 g/mL at 25 °C . It is insoluble in water .Scientific Research Applications
1. Synthesis and Imaging Applications
- 2-Iodoethyl acetate is involved in the synthesis of radiolabeled acetates, which have potential use in tumor imaging. A study by He et al. (2011) on the synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzamido)acetate demonstrated its application in producing novel fluorine-18-labeled pharmaceuticals for imaging purposes. These compounds have shown promise in tumor-bearing mice and may offer experimental foundations for future imaging agent studies He et al., 2011.
Safety and Hazards
2-Iodoethyl acetate is a strong irritant to eyes and skin . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contaminated work clothing must not be allowed out of the workplace. Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Properties
IUPAC Name |
2-iodoethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-4(6)7-3-2-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHCCCWROHIOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-10-1 | |
Record name | Ethanol, 2-iodo-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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